Fmoc-L-Leucyl chloride is a derivative of the amino acid leucine that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild basic conditions. The Fmoc group protects the amine functionality of the amino acid or peptide during the coupling reactions, preventing unwanted side reactions45.
Fmoc-L-leucyl chloride is typically synthesized from Fmoc-L-leucine. Several reagents can be used to convert the carboxylic acid group of Fmoc-L-leucine to the corresponding acid chloride, with thionyl chloride (SOCl2) being a common choice. [] The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or chloroform (CHCl3).
Fmoc-L-Leucine, a closely related compound to Fmoc-L-Leucyl chloride, has been identified as a unique ligand for the peroxisome proliferator-activated receptor gamma (PPARgamma). It binds to the receptor in a distinct manner, inducing a specific allosteric configuration that results in differential cofactor recruitment. This leads to a modified pattern of target gene activation. Notably, Fmoc-L-Leucine has been shown to improve insulin sensitivity in various mouse models of diabetes and glucose intolerance without promoting adipogenesis, suggesting its potential as a selective PPARgamma modulator1.
Fmoc-L-Leucine has also demonstrated neuroprotective properties in both mature and immature brain models. In adult mice, it protected against audiogenic seizures, an effect that was reversed by a PPARgamma antagonist. Interestingly, Fmoc-L-Leucine did not show activity in the 6 Hz seizure test, which is largely responsive to anti-seizure drugs, indicating that its neuroprotective effects may not be due to traditional seizure-preventing mechanisms. In neonatal brain injury models, Fmoc-L-Leucine was found to be neuroprotective against cerebral toxicity, reducing lesion size in grey matter. These findings support the potential of targeting PPARgamma as a means to protect the immature brain, which is particularly significant as many classic brain protectants can be toxic to developing neural tissue2.
The Fmoc group, when attached to amino acids and short peptides, imparts self-assembly features that are valuable for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks. Applications of Fmoc-modified molecules span across various domains, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and therapeutic and antibiotic properties. The versatility of these bio-inspired building blocks underscores the importance of Fmoc chemistry in the development of new materials and technologies3.
Fmoc-L-Leucyl chloride can be utilized in SPPS by converting it in situ to the corresponding N-hydroxybenzotriazole (HOBt) ester through a reaction with HOBt and a tertiary amine. This conversion is necessary for the amino acid chloride to be used in peptide bond formation. The Fmoc group is then removed under basic conditions to expose the amine group for subsequent coupling reactions. In cases where the acid chloride is not compatible with certain side chains, alternative methods such as using pentafluorophenyl esters or BOP-induced couplings can be employed4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: